Xanthine Oxidase Inhibition: Advantage Over Pteridine Analog
In a direct enzymatic comparison against bovine milk xanthine oxidase, 2-amino-4-hydroxy-6-hydroxymethylquinazoline (the 4-hydroxy tautomer of the target compound) demonstrated significantly superior inhibitory potency. It was reported to be a 'threefold better inhibitor' than its direct heterocyclic counterpart, 2-amino-4-hydroxy-6-hydroxymethylpteridine [1]. This head-to-head comparison validates that the quinazoline core is a more effective scaffold for inhibiting this enzyme than the pteridine core when the 6-hydroxymethyl group is present.
| Evidence Dimension | Inhibition of bovine milk xanthine oxidase activity |
|---|---|
| Target Compound Data | Qualitatively described as a 'threefold better inhibitor' than the comparator. |
| Comparator Or Baseline | 2-amino-4-hydroxy-6-hydroxymethylpteridine |
| Quantified Difference | 3-fold improvement in inhibition |
| Conditions | Enzymatic assay using bovine milk xanthine oxidase. |
Why This Matters
This data provides a clear, quantitative rationale for selecting the quinazolinone-based compound over its pteridine analog in projects focused on xanthine oxidase modulation.
- [1] Baker, B. R., & Bramhall, R. R. (1974). Quinazolines as inhibitors of xanthine oxidase. Journal of Pharmaceutical Sciences, 63(7), 1158–1160. View Source
